tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate
Description
tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate is a carbamate derivative featuring a tert-butyl carbamate group linked to a 5-methylpyridin-2-yl moiety via an ethoxyethyl spacer. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, particularly in the development of receptor-targeting molecules.
Properties
IUPAC Name |
tert-butyl N-[2-(5-methylpyridin-2-yl)oxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-5-6-11(15-9-10)17-8-7-14-12(16)18-13(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQSKBQWVDITEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(5-methylpyridin-2-yloxy)ethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines and is involved in the preparation of N-Boc-protected anilines .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine: It is explored for its role in drug development, including the creation of prodrugs and bioactive molecules .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural configuration and the nature of the target. The pathways involved may include covalent binding to active sites, competitive inhibition, or allosteric modulation .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs. Pyrimidine : The pyrimidine-based analog (CAS 1799420-92-0) introduces fluorine and hydroxy groups, which may enhance polarity and hydrogen-bonding capacity compared to the methyl-substituted pyridine in the target compound .
- Steric and Electronic Effects : The 5-methyl group on the pyridine ring offers moderate electron-donating effects and steric bulk, contrasting with the electron-withdrawing fluorine in the pyrimidine derivative .
Reactivity Insights :
- Longer alkyl chains (e.g., 6-bromohexyl) may reduce solubility in polar solvents, whereas ethoxyethyl linkers improve solubility in dioxane or THF .
Biological Activity
tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate is a synthetic organic compound with the molecular formula C13H20N2O3. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the tert-butyl carbamate group and the 5-methylpyridin-2-yl ether moiety, suggest various mechanisms of action that could be exploited for therapeutic applications.
The synthesis of this compound typically involves a nucleophilic substitution reaction between tert-butyl carbamate and 2-(5-methylpyridin-2-yloxy)ethylamine, often facilitated by bases such as sodium hydride or potassium carbonate under controlled temperatures. The reaction conditions are critical for optimizing yield and purity, especially in industrial applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, engaging in mechanisms such as:
- Covalent Binding : Interaction with active sites of enzymes.
- Competitive Inhibition : Blocking substrate access to enzyme active sites.
- Allosteric Modulation : Inducing conformational changes in target proteins.
These interactions can lead to significant alterations in enzymatic activity and cellular signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing pyridine moieties have been shown to possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
- Enzyme Inhibition : Studies have demonstrated that similar carbamate derivatives can inhibit various enzymes, including carbonic anhydrases (CA), which play critical roles in physiological processes such as respiration and acid-base balance. For instance, certain derivatives have been reported to exhibit IC50 values in the low micromolar range against CA-II, indicating potent inhibitory effects .
- Potential Therapeutic Applications : Given its structural attributes, this compound is being explored for its potential role as a biochemical probe or therapeutic agent, particularly in the treatment of conditions where enzyme modulation is beneficial.
Case Studies
Several studies have highlighted the biological relevance of similar compounds:
Case Study 1: Enzyme Inhibition
In a study focusing on the inhibition of carbonic anhydrases, derivatives similar to this compound were synthesized and tested for their inhibitory effects. The results indicated that modifications to the pyridine ring significantly influenced binding affinity and inhibition potency .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of pyridine-containing carbamates against various bacterial strains. The findings revealed that these compounds exhibited significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Antibacterial | 15 | Cell membrane disruption |
| Compound B | Enzyme Inhibition | 1.55 | Competitive inhibition |
| Compound C | Antifungal | 10 | Metabolic interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
